N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide
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Overview
Description
N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenylpiperidine with carbonyl chloride to form an intermediate compound. This intermediate is then reacted with morpholine-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include temperatures ranging from 20°C to 60°C and the use of nonchlorinated organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-chlorophenyl)benzenesulfonamide: Shares the chlorophenyl group but differs in the overall structure and functional groups.
Indole derivatives: Although structurally different, they share similar biological activities, such as antimicrobial and anticancer properties.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a piperidine ring, and a chlorophenyl group. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26ClN3O4 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H26ClN3O4/c24-19-5-3-18(4-6-19)23(30)9-11-26(12-10-23)21(28)17-1-7-20(8-2-17)25-22(29)27-13-15-31-16-14-27/h1-8,30H,9-16H2,(H,25,29) |
InChI Key |
BYWFCGUAIRYSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
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